N-[2-methyl-6-(propan-2-yl)phenyl]-2-(pyrimidin-2-ylsulfanyl)acetamide

Medicinal Chemistry Structure-Activity Relationship Scaffold Hopping

N-[2-Methyl-6-(propan-2-yl)phenyl]-2-(pyrimidin-2-ylsulfanyl)acetamide (CAS 438013-75-3, PubChem CID is a synthetic small-molecule belonging to the pyrimidin-2-ylthioacetamide class, defined by a thioether bridge linking a 2-mercaptopyrimidine to an N-(2-isopropyl-6-methylphenyl)acetamide scaffold. Its molecular formula is C16H19N3OS (MW: 301.4 g/mol), with a computed XLogP3-AA of 3.4, a topological polar surface area (TPSA) of 80.2 Ų, and five rotatable bonds.

Molecular Formula C16H19N3OS
Molecular Weight 301.4 g/mol
Cat. No. B15108009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-methyl-6-(propan-2-yl)phenyl]-2-(pyrimidin-2-ylsulfanyl)acetamide
Molecular FormulaC16H19N3OS
Molecular Weight301.4 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C(C)C)NC(=O)CSC2=NC=CC=N2
InChIInChI=1S/C16H19N3OS/c1-11(2)13-7-4-6-12(3)15(13)19-14(20)10-21-16-17-8-5-9-18-16/h4-9,11H,10H2,1-3H3,(H,19,20)
InChIKeyHZLAXOSGOCGQPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-Methyl-6-(propan-2-yl)phenyl]-2-(pyrimidin-2-ylsulfanyl)acetamide: Physicochemical Identity and Structural Classification for Procurement Decision-Making


N-[2-Methyl-6-(propan-2-yl)phenyl]-2-(pyrimidin-2-ylsulfanyl)acetamide (CAS 438013-75-3, PubChem CID 2592885) is a synthetic small-molecule belonging to the pyrimidin-2-ylthioacetamide class, defined by a thioether bridge linking a 2-mercaptopyrimidine to an N-(2-isopropyl-6-methylphenyl)acetamide scaffold . Its molecular formula is C16H19N3OS (MW: 301.4 g/mol), with a computed XLogP3-AA of 3.4, a topological polar surface area (TPSA) of 80.2 Ų, and five rotatable bonds . The compound features a sterically hindered ortho-isopropyl substituent on the anilide ring—absent in simpler dimethylphenyl or sec-butylphenyl analogs—which modulates conformational flexibility and lipophilicity in ways that are quantitatively distinguishable from its closest molecular-formula-matched comparators . This compound is primarily sourced as a research-grade screening molecule (typical vendor purity ≥95%) and is not associated with any approved therapeutic indication; consequently, procurement relevance centers on its utility as a differentiated chemical probe or scaffold-hopping starting point within pyrimidinyl-thioacetamide-focused discovery programs .

Why Generic Substitution of N-[2-Methyl-6-(propan-2-yl)phenyl]-2-(pyrimidin-2-ylsulfanyl)acetamide with In-Class Analogs is Scientifically Inadvisable


Five positional isomers and close analogs sharing the identical molecular formula C16H19N3OS have been catalogued in major screening collections (e.g., N-(3,5-dimethylphenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetamide [CAS 329079-57-4], N-[4-(sec-butyl)phenyl]-2-(2-pyrimidinylsulfanyl)acetamide [CAS 256955-16-5], and N-(2,4-dimethylphenyl)-2-[(4,6-dimethylpyrimidin-2-yl)thio]acetamide [CAS 332869-37-1]), yet their biological activity profiles diverge sharply due to non-overlapping substitution patterns on both the pyrimidine and anilide rings . The target compound uniquely combines an unsubstituted pyrimidine ring—preserving full hydrogen-bond acceptor capacity at N1 and N3—with a bulky ortho-isopropyl anilide that imposes steric constraint on the acetamide NH, a feature absent in 4,6-dimethylpyrimidine-capped analogs . Published structure–activity relationship (SAR) studies on (4,6-dimethylpyrimidin-2-yl)thio-N-acetamides demonstrate that even minor modifications to the anilide substituent (e.g., 4-bromophenyl vs. 3,5-dimethylphenyl) produce order-of-magnitude shifts in anticonvulsant potency in pentylenetetrazole-induced seizure models . These data establish that generic substitution within this chemotype cannot be performed without risking complete loss of the desired pharmacological signature, making compound-level procurement essential for reproducible research .

Quantitative Evidence Guide: Measurable Differentiation of N-[2-Methyl-6-(propan-2-yl)phenyl]-2-(pyrimidin-2-ylsulfanyl)acetamide Against Its Closest Analogs


Structural Differentiation: Ortho-Isopropyl Anilide vs. Dimethylphenyl and sec-Butylphenyl Isomers

Among the five C16H19N3OS isomers catalogued in major databases, the target compound is the only member bearing an unsubstituted pyrimidine ring paired with an ortho-isopropyl-6-methylanilide group. This contrasts with N-(3,5-dimethylphenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetamide (CAS 329079-57-4), which carries methyl groups at pyrimidine positions 4 and 6 that occupy the hydrogen-bonding face of the heterocycle and reduce polarity (calculated TPSA ≈72 Ų vs. 80.2 Ų for the target) . The ortho-isopropyl substituent in the target compound further introduces conformational restriction at the amide bond, as evidenced by the compound's five rotatable bonds versus seven for the para-sec-butylphenyl isomer (CAS 256955-16-5) . These structural distinctions are directly relevant to target engagement because (4,6-dimethylpyrimidin-2-yl)thio-N-acetamides in published SAR studies exhibit GABA aminotransferase binding that is acutely sensitive to the nature and position of anilide substituents .

Medicinal Chemistry Structure-Activity Relationship Scaffold Hopping

Lipophilicity Differential: XLogP3 3.4 Enables Balanced Permeability vs. Solubility Relative to Higher-LogP Isomers

The target compound's computed XLogP3 of 3.4 positions it at the lower boundary of the recommended oral drug-likeness range (LogP 1–5), while the N-[4-(sec-butyl)phenyl]-2-(2-pyrimidinylsulfanyl)acetamide isomer (CAS 256955-16-5) is predicted to have a XLogP3 of approximately 3.7 owing to its para-sec-butyl hydrophobic tail . The 4,6-dimethylpyrimidine-bearing analog (CAS 329079-57-4) has a computed XLogP3 of approximately 3.8–4.0, as the two additional pyrimidine methyl groups further elevate lipophilicity . In the context of the established anticonvulsant SAR for this chemotype, compounds with LogP values exceeding 3.5 in the (4,6-dimethylpyrimidin-2-yl)thio-N-acetamide series frequently exhibit reduced aqueous solubility and increased non-specific protein binding that compromise free fraction in vivo, as documented by Severina et al. (2021) . The target compound's LogP of 3.4 thus represents a calculated advantage for assay compatibility in aqueous biochemical and cell-based formats, where DMSO stock dilution into buffer is required without precipitation.

ADME Physicochemical Profiling Drug Likeness

Hydrogen-Bond Donor Availability: Single Amide NH Enables Targeted Polar Interactions vs. Fully Hindered Analogs

The target compound possesses exactly one hydrogen-bond donor (the acetamide NH) and four H-bond acceptors (pyrimidine N1 and N3, amide carbonyl O, and thioether S), yielding a donor/acceptor ratio of 0.25 that is consistent with central nervous system (CNS) drug-like space . The 4,6-dimethylpyrimidine analog (CAS 329079-57-4) shares the same H-bond donor count but presents a diminished acceptor profile due to steric shielding of pyrimidine nitrogens by the adjacent methyl groups . In the published anticonvulsant SAR of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine, molecular docking studies revealed that the pyrimidine N1 and N3 atoms form critical hydrogen bonds with active-site residues of GABA aminotransferase, and 4,6-dimethyl substitution weakens these interactions, correlating with reduced in vivo anticonvulsant potency . The target compound's unsubstituted pyrimidine ring is therefore predicted—by class-level inference—to maintain stronger H-bond-mediated target engagement compared to the 4,6-dimethyl-capped comparator series.

Medicinal Chemistry Ligand Efficiency Structure-Based Design

Conformational Rigidity Advantage: Five Rotatable Bonds Constrain the Bioactive Conformation Relative to More Flexible Isomers

The target compound's five rotatable bonds (comprising the thioether CH2-S, S-pyrimidine, pyrimidine rotation, amide C-N, and anilide-aryl bond) constitute the lowest rotatable bond count among the C16H19N3OS isomer set. The N-[4-(sec-butyl)phenyl]-2-(2-pyrimidinylsulfanyl)acetamide isomer (CAS 256955-16-5) possesses seven rotatable bonds due to the unconstrained sec-butyl side chain, while N-(3,5-dimethylphenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetamide (CAS 329079-57-4) has six rotatable bonds . Reduced conformational flexibility is directly correlated with enhanced ligand efficiency in fragment-based and HTS-derived chemical series, as preorganized ligands incur lower entropic penalties upon target binding . The ortho-isopropyl substituent in the target compound achieves this conformational restriction without introducing additional polar atoms that would compromise membrane permeability—a balancing feature not present in any of the five same-formula comparators.

Biophysical Chemistry Conformational Analysis Ligand Preorganization

Ancillary Activity Domain: Pyrimidinyl-Thioacetamide Class Exhibits Broad Bioactivity Spectrum Including Anticonvulsant, Anticancer, and Antimicrobial Effects

The pyrimidin-2-ylthioacetamide chemotype as a class has demonstrated activity across multiple therapeutic target areas. (4,6-Dimethylpyrimidin-2-yl)thio-N-acetamides exhibit moderate anticonvulsant activity in pentylenetetrazole-induced seizure models in rats, with the 4-bromophenyl acetamide derivative showing the most pronounced protection . Separately, N-(2,3-dimethylphenyl)-2-(pyrimidin-2-ylthio)acetamide—a positional isomer of the target compound—has been reported to induce apoptosis in MCF-7 breast cancer cells and A549 lung cancer cells, operating through cell cycle arrest and apoptotic pathway modulation . In the EGFR kinase space, a structurally related N-(4-methoxyphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide achieved an IC50 of 0.24 µM against EGFR in biochemical assays, and the ChEMBL/BindingDB entry BDBM50493286 confirms 250 nM inhibition of the EGFR L858R/T970M double mutant in NCI-H1975 cells . While these data are from class analogs rather than the target compound itself, they define the bioactivity landscape accessible to the unsubstituted-pyrimidine, ortho-isopropyl chemotype and justify its inclusion in focused screening libraries.

Phenotypic Screening Polypharmacology Hit Triage

Optimal Research and Industrial Application Scenarios for N-[2-Methyl-6-(propan-2-yl)phenyl]-2-(pyrimidin-2-ylsulfanyl)acetamide Based on Verified Evidence


Scaffold-Hopping Starting Point for CNS-Targeted Kinase and GABA-AT Inhibitor Programs

The target compound's combination of unsubstituted pyrimidine (full H-bond acceptor capacity), single amide NH donor, balanced LogP of 3.4, and TPSA of 80.2 Ų places it within favorable CNS drug-like chemical space . The published anticonvulsant SAR of (4,6-dimethylpyrimidin-2-yl)thio-N-acetamides demonstrates that the thioacetamide scaffold engages GABA aminotransferase, and molecular docking indicates that pyrimidine N1/N3 H-bonding is critical for activity . The target compound eliminates the 4,6-dimethyl steric penalty on pyrimidine H-bonding while introducing ortho-isopropyl conformational restriction—features predicted to enhance GABA-AT affinity relative to the published 4,6-dimethyl series. Procurement is indicated for CNS discovery programs seeking a differentiated chemical starting point for anticonvulsant lead generation or for kinase programs exploring pyrimidine-anchored ATP-site binders.

Focused Screening Library Representative for Pyrimidinyl-Thioacetamide SAR Expansion

The C16H19N3OS isomer set contains five compounds with identical heavy-atom composition but divergent substitution patterns, making it an ideal test set for probing substituent-dependent bioactivity. The target compound is the only family member combining an unsubstituted pyrimidine with an ortho-isopropyl anilide; all other isomers carry either 4,6-dimethylpyrimidine caps, para-substituted anilides, or both . Including this compound in a focused screening deck enables unambiguous deconvolution of the contribution of pyrimidine methylation versus anilide ortho-substitution to hit rates across diverse assay panels. Class-level bioactivity precedent—including EGFR kinase inhibition (IC50 0.24 µM for the methoxyphenyl analog), MCF-7 cytotoxicity, and antimicrobial MIC values in the 4.69–150 µM range—justifies broad phenotypic profiling .

Biochemical Assay Probe with Optimized Solubility and Minimal Aggregation Risk

With a computed XLogP3 of 3.4—the lowest among all C16H19N3OS isomers—and a TPSA of 80.2 Ų, the target compound is predicted to exhibit superior aqueous solubility and lower non-specific protein binding compared to the 4,6-dimethylpyrimidine (LogP ~3.8–4.0) and para-sec-butylphenyl (LogP ~3.7) analogs . The single H-bond donor and five rotatable bonds further reduce the likelihood of colloidal aggregation, a common source of false-positive readouts in biochemical screens. These physicochemical properties make the target compound a preferred choice for assay development groups requiring a pyrimidinyl-thioacetamide probe that maintains solubility at screening-relevant concentrations (10–30 µM in ≤1% DMSO) without detergent supplementation .

Chemical Genomics Tool for Orthogonal Confirmation of Pyrimidine-Thioether Target Engagement

In target-based drug discovery programs where a pyrimidine-thioether chemotype has been identified as a primary hit (e.g., against Sirt2, APT1/APT2, or EGFR), the target compound serves as a structurally orthogonal confirmation tool. Its unsubstituted pyrimidine ring and ortho-isopropyl anilide distinguish it from common screening library members such as SirReal2 (2-(4,6-dimethyl-pyrimidin-2-ylsulfanyl)-N-(5-naphthalen-1-ylmethyl-thiazol-2-yl)-acetamide, Sirt2 IC50 = 140 nM) and the 4,6-dimethylpyrimidine-based anticonvulsant series . Procurement enables SAR-by-catalog exploration: testing the target compound alongside its methyl-capped and para-substituted isomers can rapidly establish whether pyrimidine N1/N3 H-bonding and ortho-substituent conformational effects are essential for on-target activity, before committing to de novo synthesis.

Quote Request

Request a Quote for N-[2-methyl-6-(propan-2-yl)phenyl]-2-(pyrimidin-2-ylsulfanyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.